molecular formula C10H19NO3 B115788 tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate CAS No. 154737-89-0

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

Cat. No. B115788
CAS RN: 154737-89-0
M. Wt: 201.26 g/mol
InChI Key: SBUKINULYZANSP-YUMQZZPRSA-N
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Description

“tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate” is a chemical compound . It is related to “tert-Butyl carbamate”, which has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Synthesis Analysis

The synthesis of related compounds like “tert-Butyl carbamate” has been investigated. It involves a palladium-catalyzed cross-coupling reaction with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .


Molecular Structure Analysis

The molecular formula of “tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate” is C11H21NO3 . The molecular weight is 215.289 Da .

Scientific Research Applications

Characterization and Evaluation in Pharmaceuticals

A novel method using liquid chromatography-mass spectroscopy has been established for characterizing tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate in Bictegravir sodium. This method is accurate and adheres to ICH guidelines, demonstrating the use of these compounds in pharmaceutical analysis (Puppala, Subbaiah, & Maheswaramma, 2022).

Role in Enantioselective Synthesis

The compound is a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as indicated by its crystal structure confirming the relative substitution on the cyclopentane ring (Ober, Marsch, Harms, & Carell, 2004).

Synthesis and Applications in Organic Chemistry

Tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been converted into spirocyclopropanated analogues of insecticides, demonstrating its versatility in synthetic organic chemistry (Brackmann, Yufit, Howard, Es-Sayed, & Meijere, 2005).

Photoredox-Catalyzed Cascade Reactions

This compound has been used in a photoredox-catalyzed amination of o-hydroxyarylenaminones, establishing a new pathway for assembling a range of 3-aminochromones under mild conditions (Wang et al., 2022).

Mild and Efficient One-Pot Curtius Rearrangement

The compound has been utilized in the one-pot Curtius rearrangement, converting carboxylic acids into tert-butyl carbamates under conditions compatible with various substrates, including malonate derivatives. This process is significant in the synthesis of protected amino acids (Lebel & Leogane, 2005).

Safety and Hazards

For safety, avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUKINULYZANSP-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616536
Record name tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((1S,3S)-3-hydroxycyclopentyl)carbamate

CAS RN

154737-89-0, 207729-04-2
Record name tert-Butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl N-[(1R,3R)-3-hydroxycyclopentyl]carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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